Ethyl 2-butylacrylate
Description
Ethyl 2-butylacrylate (IUPAC name: ethyl 2-butylpropenoate) is an acrylate ester with the molecular formula C₉H₁₆O₂ and a molar mass of 156.22 g/mol. Its structure comprises an ethyl ester group and a butyl substituent at the α-position of the acrylate backbone (CH₂=C(CH₂CH₂CH₂CH₃)COOEt). This compound is primarily utilized in industrial applications such as polymer production, coatings, and adhesives due to its reactive vinyl group and ester functionality.
Properties
CAS No. |
3618-37-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 2-methylidenehexanoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h3-7H2,1-2H3 |
InChI Key |
ILUCPNVXZDZFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Polymerization Reactions of Ethyl 2-Butylacrylate
This compound undergoes controlled polymerization via Atom Transfer Radical Polymerization (ATRP) , a method enabling precise control over molecular weight and polydispersity. Key ATRP conditions include:
-
Catalyst system : CuBr with ligands like PMDETA or TPEDA.
-
Initiators : Ethyl 2-bromoisobutyrate (EBiB) or dibromo dimethyl heptanedioate.
-
Reaction parameters : Temperatures between 60–80°C, solvent (anisole or chlorobenzene), and low catalyst concentrations (50–1000 ppm Cu).
Example ATRP conditions :
| Catalyst Ratio (M:I:Cu:L) | Temperature (°C) | Conversion | Mn (g/mol) | PDI |
|---|---|---|---|---|
| 200:1:0.5:0.5 | 60 | 98% | 10,200 | 1.07 |
| 116:1:0.1:0.1 | 80 | 98% | 9,700 | 1.13 |
| 156:1:0.01:0.03 (ARGET) | 60 | 91% | 19,400 | 1.26 |
ARGET ATRP (Activators Regenerated by Electron Transfer) enables ultra-low catalyst concentrations (50 ppm Cu) using reducing agents like Sn(EH)₂. This method maintains narrow PDIs (1.15–1.26) and achieves high conversions (up to 91%) within 6–16 hours .
Thermal Polymerization and Self-Initiation
This compound exhibits spontaneous thermal polymerization via self-initiation mechanisms, studied using density functional theory (DFT) . Key pathways include:
-
Diels-Alder (DA) cycloaddition : Concerted [4+2] reactions forming dimers like dibutyl cyclobutane-1,2-dicarboxylate (DBCD).
-
Diradical intermediates : Triplet diradical species undergo hydrogen abstraction by monomers, generating chain-initiating monoradicals.
Thermal polymerization mechanisms :
| Reaction Type | Pathway | Key Features |
|---|---|---|
| Diels-Alder DA | Concerted [4+2] | Forms BDP dimers (6-butoxy derivatives) |
| [2+2] Cycloaddition | Nonconcerted (diradical) | Forms DBCD via diradical transition state |
| Monoradical formation | Triplet → monoradical | Initiated by hydrogen abstraction |
This self-initiation mechanism aligns with experimental mass spectrometry data, confirming monoradical intermediates as dominant initiators .
Copolymerization with Acrylonitrile
This compound is copolymerized with acrylonitrile (AN) and fumaronitrile (FN) using redox initiators (sodium bisulfite/KPS) at 40°C. The incorporation of acrylate comonomers lowers the glass transition temperature (Tg) of the resulting polymers, enhancing processability .
Copolymerization effects :
| Monomer Composition | Tg (°C) | Key Observations |
|---|---|---|
| AN/BA/FN terpolymer | N/A | Reduced Tg compared to PAN homopolymer |
| AN/EHA/FN terpolymer | N/A | Improved stabilization via acrylate units |
The structuring of these copolymers is confirmed via FTIR and NMR, showing alternating sequences of acrylonitrile and acrylate units .
Reaction Control and Inhibitor Modeling
The polymerization of this compound is highly exothermic, necessitating inhibitor systems (e.g., tert-butyl catechol, TBC) to prevent runaway reactions . Modeling using SuperChems Expert software correlates induction time (Lip) with inhibitor concentration and temperature:
where = initial inhibitor concentration, = exponent, = activation energy .
Inhibitor effectiveness :
| Initial TBC (ppm) | Temperature (°C) | Predicted Runaway Time (days) |
|---|---|---|
| 3 | 17 | ~42–45 |
| 7 | 17 | ~45 |
| 15 | 17 | >45 |
These models highlight the critical role of inhibitor mixing and stratification in storage tanks to mitigate thermal runaway risks .
Other Reactions
While this compound is primarily studied in polymerization, analogous esters like ethyl acrylate undergo esterification and addition reactions . For example, ethyl acrylate reacts with hydrazides to form β-sulfonyl esters under solvent-free conditions (75°C, 2 hours) . Though not directly reported for this compound, similar reactivity is plausible due to the α,β-unsaturated ester structure.
This synthesis integrates diverse reaction mechanisms, emphasizing controlled polymerization, thermal behavior, and industrial safety considerations. Further research could explore advanced catalyst systems or hybrid materials leveraging its versatile monomer structure.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethyl 2-butylacrylate with key analogs:
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₁₆O₂ | 156.22 | Butyl (α-position), ethyl | Acrylate ester, vinyl |
| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | Ethylhexyl (branched alkyl) | Acrylate ester, vinyl |
| n-Butyl methacrylate | C₈H₁₄O₂ | 142.20 | Methyl (α-position), butyl | Methacrylate ester, vinyl |
| Ethyl 2-phenylacrylate | C₁₁H₁₂O₂ | 176.22 | Phenyl (α-position), ethyl | Acrylate ester, vinyl |
| Ethyl 3-methylbut-2-enoate | C₇H₁₂O₂ | 128.17 | Methyl (β-position), ethyl | Unsaturated ester |
Key Observations :
- This compound shares the acrylate ester backbone with analogs but differs in substituent size and branching. Its linear butyl group at the α-position enhances hydrophobicity compared to shorter-chain esters like ethyl acrylate.
- Compared to 2-ethylhexyl acrylate (branched alkyl), this compound’s linear structure may reduce steric hindrance during polymerization, favoring faster reaction kinetics .
Physicochemical Properties
*Note: Data for this compound is extrapolated from similar acrylates.
Key Findings :
- This compound likely exhibits higher volatility than n-butyl methacrylate due to its lower molecular weight but lower volatility than ethyl 2-phenylacrylate (due to the phenyl group’s stabilizing effect) .
- Its insolubility in water aligns with trends in hydrophobic acrylates, making it suitable for solvent-based industrial formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
